

Application Notes and Protocols for CHAPS Hydrate in Enzyme Activity Assays

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Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B15549396

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a zwitterionic detergent widely utilized in biochemical applications, particularly for the solubilization and purification of membrane-associated proteins while preserving their native structure and function.^{[1][2][3][4][5]} Its non-denaturing properties make it an invaluable tool in enzyme activity assays, where maintaining the catalytic integrity of the enzyme is paramount. These application notes provide detailed protocols and data on the use of **CHAPS hydrate** in enzyme activity assays, tailored for researchers, scientists, and professionals in drug development.

CHAPS possesses a unique combination of a steroid-like hydrophobic group and a sulfobetaine zwitterionic headgroup. This structure allows it to effectively disrupt lipid-protein and protein-protein interactions without significantly altering the protein's secondary and tertiary structures. A key property of CHAPS is its high critical micelle concentration (CMC) of 6-10 mM, which facilitates its removal from protein solutions by dialysis.

Data Presentation: Effects of CHAPS on Enzyme Kinetics

The inclusion of detergents in an enzyme assay can influence its kinetic parameters. While CHAPS is considered a mild detergent, it is crucial to determine its effect on the specific

enzyme under investigation. The following table summarizes the impact of CHAPS on the kinetic constants (K_m and V_{max}) for various enzyme classes. It is important to note that these values are illustrative, and the actual effects can vary depending on the specific enzyme, substrate, and assay conditions.

Enzyme Class	Enzyme Example	CHAPS Concentration (mM)	Effect on K _m	Effect on V _{max}	Reference
Kinase	Protein Kinase A	1-5	Minimal change	Slight increase	
Epidermal Growth Factor Receptor (EGFR)	0.5-2	May slightly increase	Maintained or slightly enhanced		
Phosphatase	Protein Phosphatase 1	1-8	Generally stable	Activity preserved	
Alkaline Phosphatase	5-10	No significant change	Stable		
Protease	Caspase-3	0.2-1	Little to no effect	Activity maintained	
γ-Secretase	10-20	Substrate-dependent changes	Maintained activity		
Other	P-glycoprotein (ATPase)	8	>50% activity retained	Most stable compared to other detergents	
PGA Synthase	20	Similar activity to 0.5% Triton X-100	-		

Experimental Protocols

General Protocol for Solubilization of Membrane Proteins using CHAPS

This protocol outlines a general procedure for the extraction of membrane proteins from cultured cells for use in downstream enzyme activity assays.

Materials:

- Phosphate-buffered saline (PBS)
- CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS. Add protease and phosphatase inhibitors immediately before use.
- Cultured cells expressing the target membrane protein
- Microcentrifuge
- Cell scraper

Procedure:

- Wash cultured cells with ice-cold PBS.
- Aspirate PBS and add ice-cold CHAPS Lysis Buffer to the cells.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant containing the solubilized membrane proteins. The protein extract is now ready for downstream applications.

In-Vitro Kinase Activity Assay

This protocol provides a general framework for measuring the activity of a purified or solubilized kinase.

Materials:

- Kinase of interest
- Kinase-specific peptide substrate
- Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01-0.1% CHAPS (concentration should be optimized).
- ATP solution
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- Microplate reader

Procedure:

- Prepare a reaction mix containing the kinase, peptide substrate, and Kinase Assay Buffer in a microplate well.
- Initiate the reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
- Stop the reaction according to the detection kit manufacturer's instructions.
- Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
- Measure the luminescence using a microplate reader.

In-Vitro Phosphatase Activity Assay

This protocol describes a general method for measuring phosphatase activity using a colorimetric substrate.

Materials:

- Phosphatase of interest
- p-Nitrophenyl phosphate (pNPP) substrate
- Phosphatase Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.1 mM ZnCl₂, and 0.01-0.1% CHAPS (optimize concentration).
- Stop Solution (e.g., 3 M NaOH)
- Microplate reader

Procedure:

- Add the phosphatase and Phosphatase Assay Buffer to a microplate well.
- Start the reaction by adding the pNPP substrate.
- Incubate at the optimal temperature for the phosphatase (e.g., 37°C) for a specific time.
- Stop the reaction by adding the Stop Solution.
- Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

In-Vitro Protease Activity Assay

This protocol describes a general method for measuring protease activity using a fluorescently labeled substrate.

Materials:

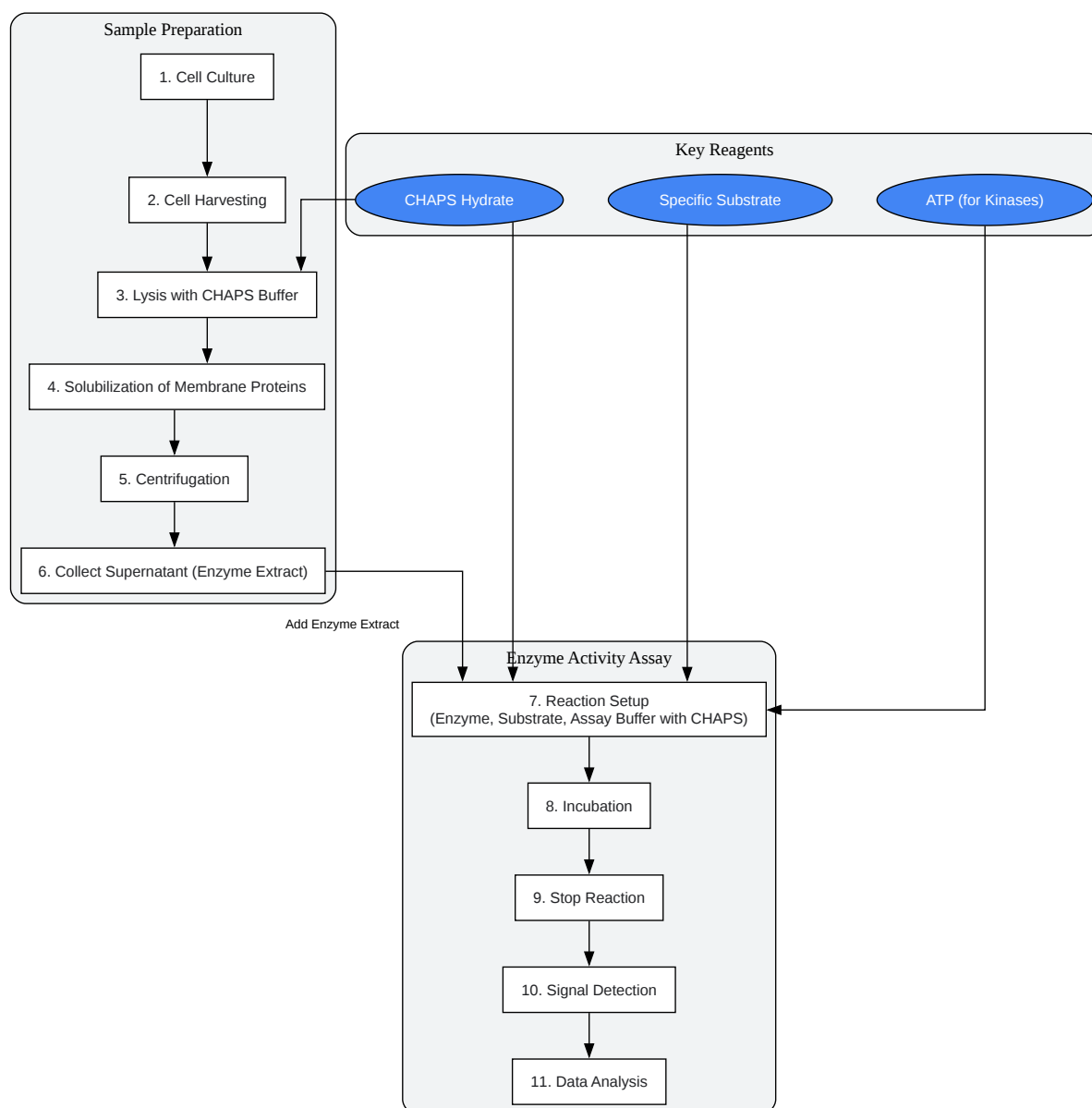
- Protease of interest
- Fluorescently labeled casein substrate
- Protease Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, and 0.01-0.1% CHAPS (optimize concentration).
- Trichloroacetic acid (TCA)

- Fluorometer

Procedure:

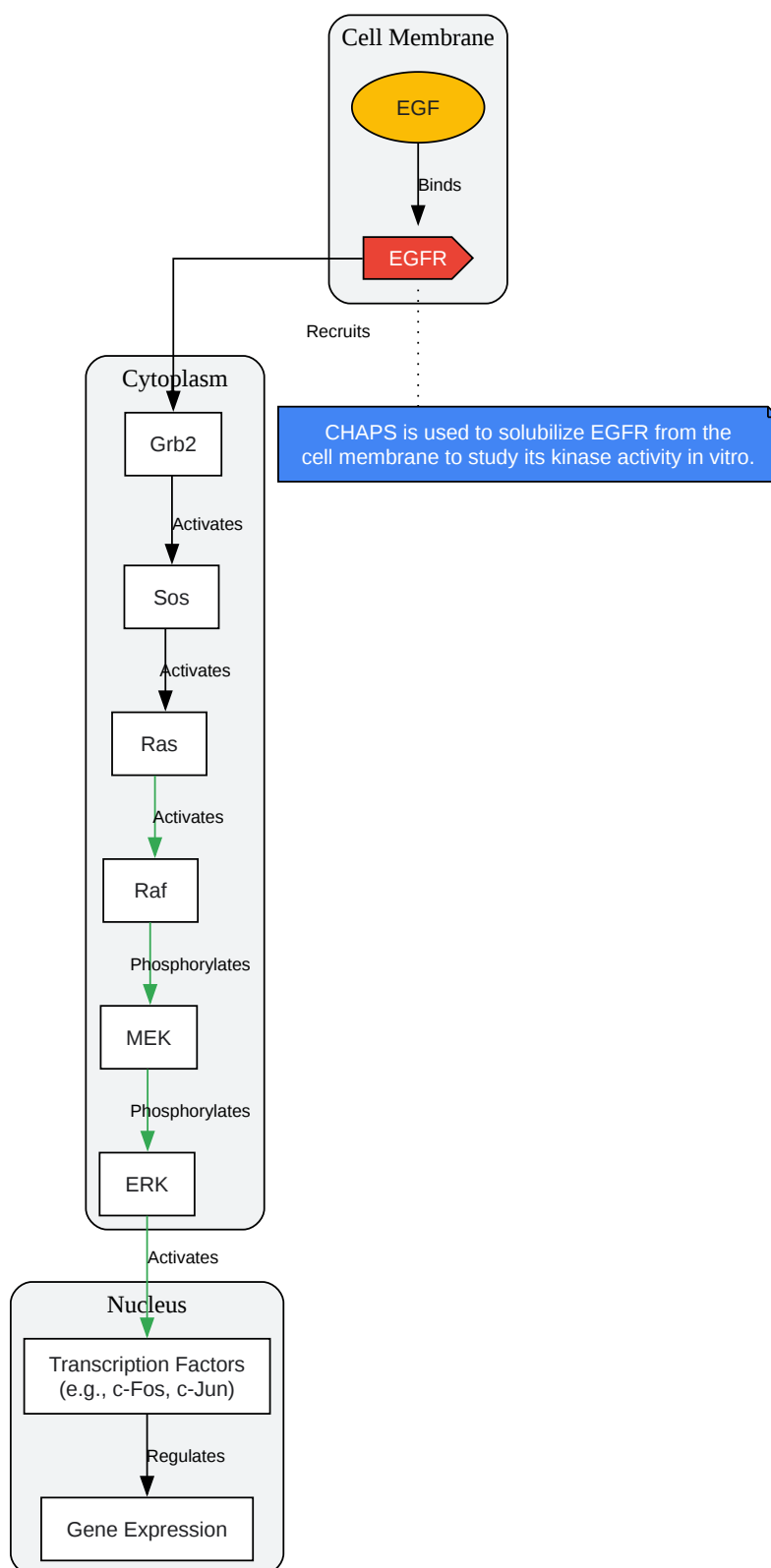
- Mix the protease and the fluorescently labeled casein substrate in the Protease Assay Buffer.
- Incubate at the optimal temperature for the protease for a set time.
- Stop the reaction by adding TCA to precipitate the undigested substrate.
- Centrifuge to pellet the precipitate.
- Measure the fluorescence of the supernatant, which contains the fluorescent peptides released by the protease activity.

Visualizations



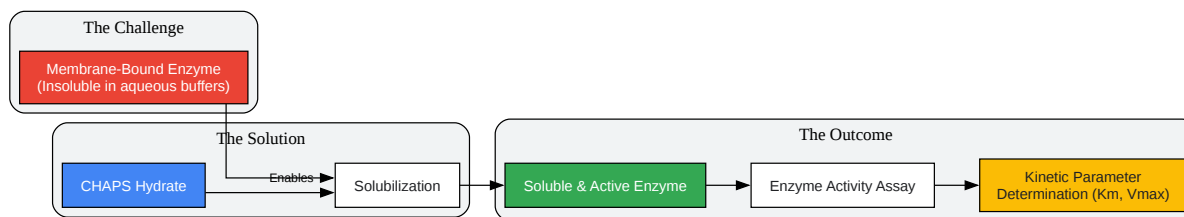
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Caption: Experimental workflow for an enzyme activity assay using CHAPS.



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Caption: EGFR signaling pathway, a target for kinase assays.



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Caption: Logical relationship of CHAPS application in enzyme assays.

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